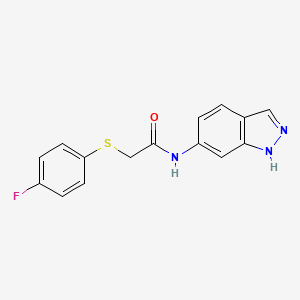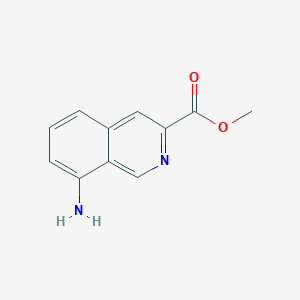
Methyl 8-aminoisoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-aminoisoquinoline-3-carboxylate is an organic compound with the molecular formula C11H10N2O2 It is a derivative of isoquinoline, featuring an amino group at the 8th position and a carboxylate ester group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions: Methyl 8-aminoisoquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 8-nitroisoquinoline, reduction to the corresponding amine followed by esterification can yield the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis might involve large-scale reduction and esterification processes. Catalysts such as palladium on carbon (Pd/C) for hydrogenation and acid catalysts for esterification are typically employed to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The nitro group in precursors can be reduced to an amino group using hydrogenation or other reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced or modified under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic medium.
Reduction: Hydrogen gas (H) with palladium on carbon (Pd/C) or sodium borohydride (NaBH).
Substitution: Halogenating agents or alkylating agents in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
科学的研究の応用
Methyl 8-aminoisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its isoquinoline structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
作用機序
The mechanism of action of methyl 8-aminoisoquinoline-3-carboxylate in biological systems involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
8-aminoquinoline: Lacks the carboxylate ester group, making it less versatile in certain synthetic applications.
Isoquinoline-3-carboxylate: Lacks the amino group, affecting its reactivity and potential biological activity.
Uniqueness: Methyl 8-aminoisoquinoline-3-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group, which confer distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry.
特性
IUPAC Name |
methyl 8-aminoisoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-5-7-3-2-4-9(12)8(7)6-13-10/h2-6H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJRKEGNWWLZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)C=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-3-{[(2-nitrophenyl)methylidene]amino}but-2-enedinitrile](/img/structure/B2842014.png)
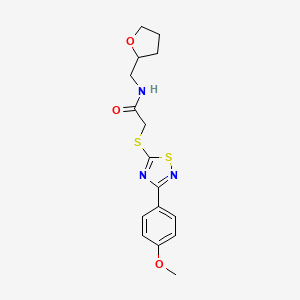
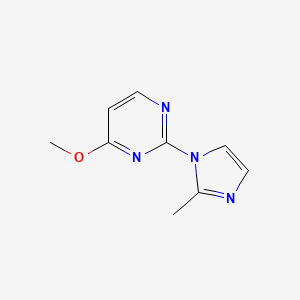
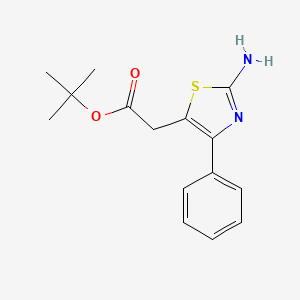
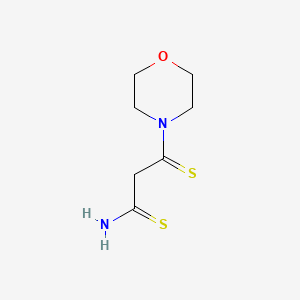
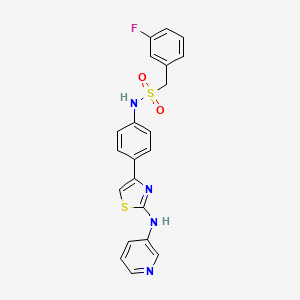
![(E)-N-(2,4-dimethylphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2842026.png)
![2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B2842027.png)
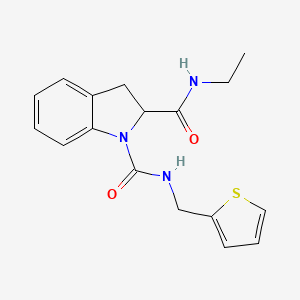
![2-(4-fluorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2842029.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2842030.png)
![4-ethoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2842031.png)
